4-Ethylamino-3-nitrobenzoic acid tert-butyl ester
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Overview
Description
Tert-butyl 4-(ethylamino)-3-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, an ethylamino substituent, and a nitro group on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(ethylamino)-3-nitrobenzoate typically involves the esterification of 4-(ethylamino)-3-nitrobenzoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or a Lewis acid like boron trifluoride diethyl etherate. The reaction proceeds under mild conditions, often at room temperature, and yields the desired ester in good yields .
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for the continuous production of tert-butyl esters under controlled conditions, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(ethylamino)-3-nitrobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The nitro group on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation Reactions: The ethylamino group can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are commonly used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include various substituted benzoates depending on the electrophile used.
Reduction: The major product is 4-(ethylamino)-3-aminobenzoate.
Oxidation: Products include nitroso or nitro derivatives of the original compound.
Scientific Research Applications
Tert-butyl 4-(ethylamino)-3-nitrobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 4-(ethylamino)-3-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ethylamino group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-aminobenzoate: Similar structure but lacks the nitro group, making it less reactive in redox reactions.
Ethyl 4-(ethylamino)-3-nitrobenzoate: Similar structure but with an ethyl ester group instead of a tert-butyl ester, affecting its physical properties and reactivity.
Tert-butyl 3-nitrobenzoate: Lacks the ethylamino group, making it less versatile in terms of chemical modifications.
Uniqueness
Tert-butyl 4-(ethylamino)-3-nitrobenzoate is unique due to the presence of both the ethylamino and nitro groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H18N2O4 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
tert-butyl 4-(ethylamino)-3-nitrobenzoate |
InChI |
InChI=1S/C13H18N2O4/c1-5-14-10-7-6-9(8-11(10)15(17)18)12(16)19-13(2,3)4/h6-8,14H,5H2,1-4H3 |
InChI Key |
OMKBXDHJHMEYPM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C(=O)OC(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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